1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride
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Overview
Description
1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride is a chemical compound with a complex structure that includes a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride typically involves multiple steps. One common method includes the reaction of octadec-4-en-2-ol with trimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or hydroxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)palmitamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide
Uniqueness
1,3-Dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to different reactivity and applications.
Properties
IUPAC Name |
1,3-dihydroxyoctadec-4-en-2-yl(trimethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLGDGOHFHYNH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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